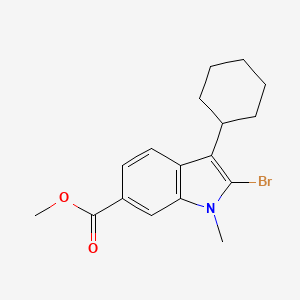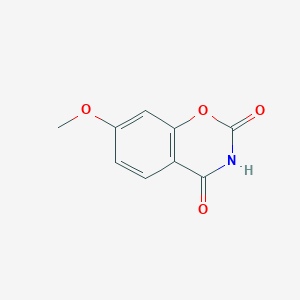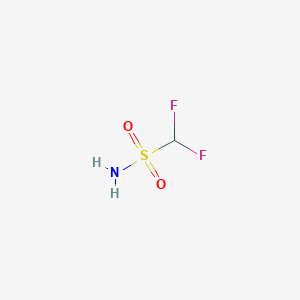
3-Cyano-5-nitrobenzoic acid
Overview
Description
3-Cyano-5-nitrobenzoic acid is a compound with the molecular formula C8H4N2O4 . It contains a benzoic acid group, a nitro group, and a cyano group .
Synthesis Analysis
The synthesis of 3-Cyano-5-nitrobenzoic acid involves several steps . The process starts with 3-Amino-5-nitrobenzoic acid, which is dissolved in concentrated hydrochloric acid, diluted with water, and cooled to 0°C. Sodium nitrite is then added, and the pH is adjusted to 6.2 with a saturated sodium carbonate solution. The mixture is then heated with a solution of copper sulfate and potassium cyanide, and the resulting solution is refluxed for 40 minutes .Molecular Structure Analysis
The molecular structure of 3-Cyano-5-nitrobenzoic acid includes a benzoic acid group, a nitro group, and a cyano group . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Scientific Research Applications
Alternative Products in Protein Modification
3-Cyano-5-nitrobenzoic acid has been studied for its potential in modifying protein structures. For example, 2-Nitro-5-thiocyanatobenzoic acid, a related compound, has been proposed for converting thiol groups in proteins into their S-cyano derivatives, indicating a similar potential for 3-cyano-5-nitrobenzoic acid in biochemical applications (Price, 1976).
Tissue Sulfhydryl Group Analysis
Research has explored the use of related aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid) for determining sulfhydryl groups in biological materials. This research provides insights into the potential application of 3-cyano-5-nitrobenzoic acid in similar biochemical analyses (Ellman, 1959).
Synthesis of Functionalized Isoxazoles
3-Cyano-5-nitrobenzoic acid derivatives, like 5-acylated 3-cyanoisoxazoles, have been synthesized for various applications. These compounds demonstrate the reactivity of the 3-cyano group towards different chemical processes, highlighting the potential of 3-cyano-5-nitrobenzoic acid in organic synthesis (Iwai et al., 2017).
Liquid Crystalline Properties
Compounds with structures similar to 3-cyano-5-nitrobenzoic acid have been synthesized to study their liquid crystalline properties. The presence of polar cyano/nitro substituents, as in 3-cyano-5-nitrobenzoic acid, plays a crucial role in determining the phase transitions and properties of these liquid crystals (Murthy, 2004).
Cytotoxic Properties of Metal Complexes
Studies have shown that metal complexes with ligands similar to 3-cyano-5-nitrobenzoic acid exhibit cytotoxic properties, suggesting potential applications in medicinal chemistry and drug development (Wang & Shi, 2011).
Mechanism of Action
Target of Action
Nitro compounds, such as 3-cyano-5-nitrobenzoic acid, are known to be important nitrogen derivatives .
Mode of Action
The mode of action of 3-Cyano-5-nitrobenzoic acid involves interactions with its targets, leading to various changes. The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can participate in various reactions, including the suzuki–miyaura (sm) coupling reaction , which involves the conjoining of chemically differentiated fragments with the metal catalyst .
Pharmacokinetics
The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .
Result of Action
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Action Environment
The broad application of sm coupling, a reaction in which nitro compounds can participate, arises from the exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-cyano-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUIBKBNBPSUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620507 | |
| Record name | 3-Cyano-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-nitrobenzoic acid | |
CAS RN |
98556-65-1 | |
| Record name | 3-Cyano-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



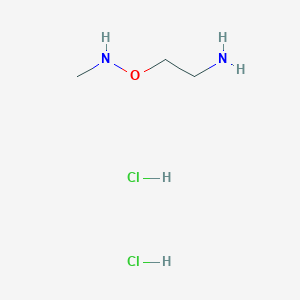

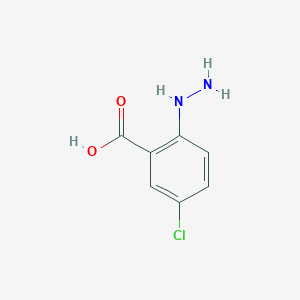


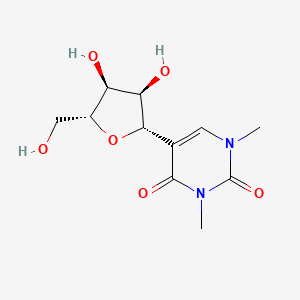

![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)
